Cox-1/2-IN-5
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Overview
Description
Cox-1/2-IN-5 is a dual inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes. It demonstrates significant inhibitory concentrations and exhibits anticancer activity against liver cancer cells . Cyclooxygenase enzymes are pivotal in inflammation and cancer development, making inhibitors like this compound valuable in therapeutic applications .
Preparation Methods
The synthesis of Cox-1/2-IN-5 involves the preparation of 3-methylquinazoline 3-oxide derivatives. These derivatives are evaluated through enzymatic assays for potential inhibitory effects against cyclooxygenase-1 and cyclooxygenase-2 activities . . Industrial production methods are not extensively detailed in the literature, but the laboratory synthesis involves standard organic synthesis techniques and conditions.
Chemical Reactions Analysis
Cox-1/2-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens for halogenation and aryl groups for substitution reactions . The major products formed from these reactions are derivatives of quinazoline 3-oxide, which exhibit varying degrees of inhibitory activity against cyclooxygenase enzymes .
Scientific Research Applications
Cox-1/2-IN-5 has several scientific research applications:
Mechanism of Action
Cox-1/2-IN-5 exerts its effects by inhibiting the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain pathways . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and anticancer effects . The molecular targets include the active sites of cyclooxygenase-1 and cyclooxygenase-2, and the pathways involved are those related to inflammation and cancer progression .
Comparison with Similar Compounds
Cox-1/2-IN-5 is compared with other similar compounds, such as celecoxib and quercetin, which are also cyclooxygenase inhibitors . Unlike selective cyclooxygenase-2 inhibitors like celecoxib, this compound inhibits both cyclooxygenase-1 and cyclooxygenase-2, providing a broader range of inhibitory activity . Similar compounds include:
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Quercetin: A natural flavonoid with moderate inhibitory effects on cyclooxygenase enzymes.
Zileuton: An inhibitor of lipoxygenase-5, another enzyme involved in inflammation.
This compound’s dual inhibition of cyclooxygenase-1 and cyclooxygenase-2, along with its anticancer activity, makes it unique among these compounds .
Properties
Molecular Formula |
C21H22N2O5S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H22N2O5S/c1-12-19(29-21(22-12)13-7-6-8-15(9-13)25-2)20(24)23-14-10-16(26-3)18(28-5)17(11-14)27-4/h6-11H,1-5H3,(H,23,24) |
InChI Key |
VGEXCFKSSMIPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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